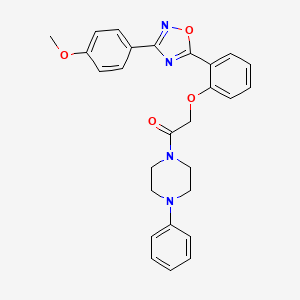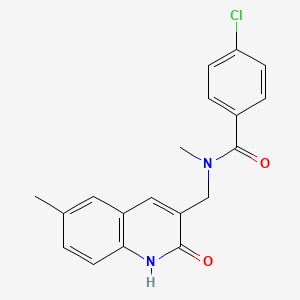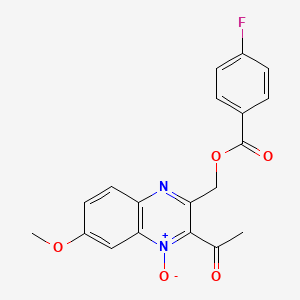
2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, also known as AQ4N, is a bioreductive prodrug that has been studied for its potential use in cancer treatment. AQ4N is activated in hypoxic conditions, which are commonly found in solid tumors, and can selectively kill cancer cells while sparing normal cells.
作用机制
2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is a bioreductive prodrug that is activated in hypoxic conditions by the enzyme NQO1. The activation of 2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide leads to the production of reactive oxygen species (ROS), which can selectively kill cancer cells while sparing normal cells. 2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has also been shown to inhibit the repair of DNA damage in cancer cells, further enhancing its effectiveness as a cancer therapy.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have minimal toxicity in normal cells and tissues, making it a promising cancer therapy. However, its effectiveness is dependent on the level of hypoxia in the tumor microenvironment. 2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has several advantages for lab experiments, including its selective toxicity to cancer cells and its ability to enhance the effectiveness of other cancer therapies. However, its effectiveness is dependent on the level of hypoxia in the tumor microenvironment, which can be difficult to replicate in lab experiments. Additionally, 2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can be difficult to synthesize and has limited solubility in aqueous solutions.
未来方向
There are several future directions for 2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide research, including the development of new synthesis methods that can improve its solubility and stability in aqueous solutions. Additionally, further studies are needed to better understand the mechanism of action of 2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide and to identify biomarkers that can predict its effectiveness in individual patients. 2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide may also have potential applications in other diseases that are characterized by hypoxia, such as ischemic stroke and cardiovascular disease.
合成方法
2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized through a multistep process involving the reaction of 2-acetyl-3-nitroquinoxaline with 4-fluorobenzoyl chloride and subsequent reduction with sodium dithionite. The resulting intermediate is then treated with methanol and hydrogen peroxide to yield 2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide.
科学研究应用
2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively kill cancer cells under hypoxic conditions, which are commonly found in solid tumors. 2-acetyl-3-(((4-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has also been studied in combination with other cancer therapies, such as radiation and chemotherapy, to enhance their effectiveness.
属性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O5/c1-11(23)18-16(10-27-19(24)12-3-5-13(20)6-4-12)21-15-8-7-14(26-2)9-17(15)22(18)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUWIXGFFOUJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=C(C=C3)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
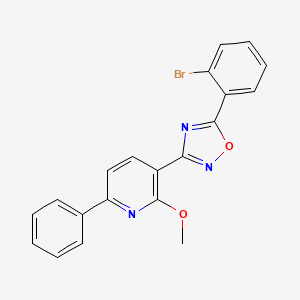
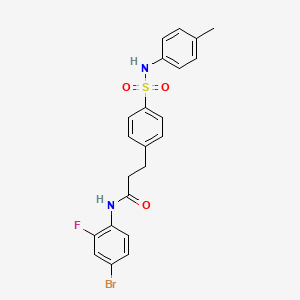

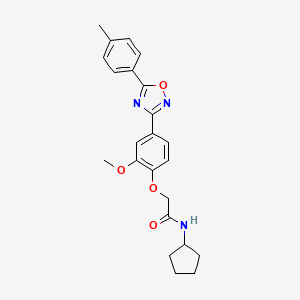
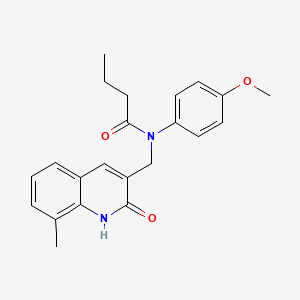
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)

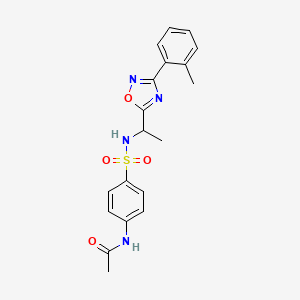
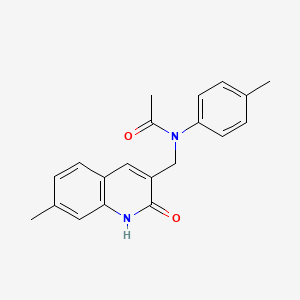
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
